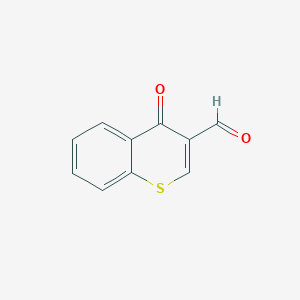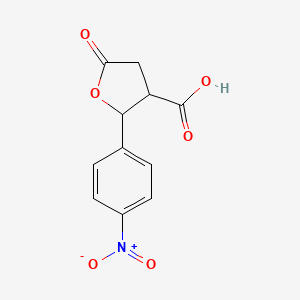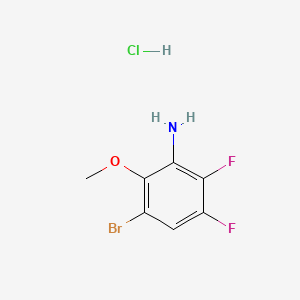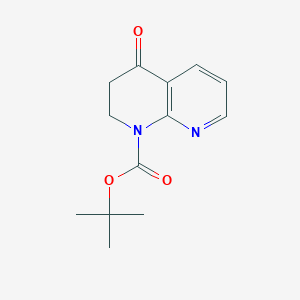
tert-Butyl 4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system fused with a tetrahydro ring and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a substituted 3-aminopyridine with a suitable aldehyde or ketone, followed by cyclization using a catalyst such as iodine or manganese dioxide . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-4-one derivatives, while reduction can produce tetrahydro-naphthyridine alcohols.
Applications De Recherche Scientifique
Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
Tert-butyl 4-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-1-carboxylate is unique due to its specific naphthyridine ring system and the presence of a tert-butyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
tert-butyl 4-oxo-2,3-dihydro-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-8-6-10(16)9-5-4-7-14-11(9)15/h4-5,7H,6,8H2,1-3H3 |
Clé InChI |
HWHXVLIADCPYLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=O)C2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


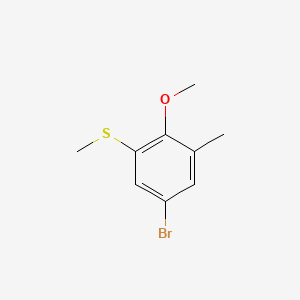
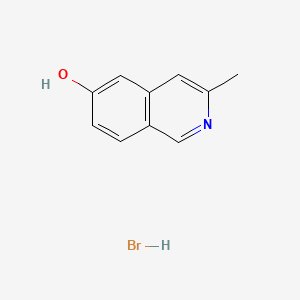

![N-(2-{[2-(2,5-dichlorothiophen-3-yl)ethyl]amino}ethyl)methanesulfonamide hydrochloride](/img/structure/B13496769.png)
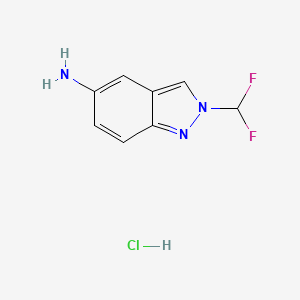
![2-[5-(2-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13496777.png)
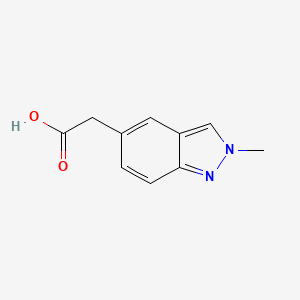

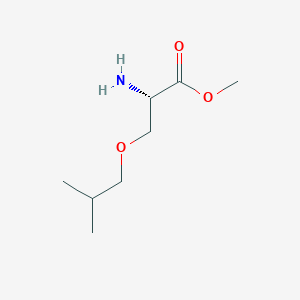
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
